Chromium(ic)formate basic

Description

Contextualization within Inorganic and Coordination Chemistry Research

Basic chromium(III) formate (B1220265) is a coordination compound, a class of substances central to the fields of inorganic and coordination chemistry. ontosight.aiontosight.ai The chemistry of chromium, particularly in its +3 oxidation state (Cr(III)), is dominated by the formation of kinetically inert octahedral complexes. p2infohouse.orgwikipedia.org These complexes are formed as the d-orbitals of the chromium ion interact with the chemical environment, leading to a wide array of colorful and often paramagnetic compounds. p2infohouse.org

Basic chromium(III) formate belongs to a broader family of compounds known as "basic" chromium carboxylates. researchgate.netresearchgate.net The term "basic" in this context refers to the presence of oxo or hydroxo ligands in addition to the carboxylate groups. researchgate.net Research into these compounds is a significant subset of transition metal chemistry, focusing on the synthesis, structure, and properties of polynuclear metal complexes. researchgate.netresearchgate.net The formate ligands (HCOO⁻) in basic chromium(III) formate are typically bonded to the central chromium(III) ion through their oxygen atoms. ontosight.ai The stability and reactivity of these complexes are of significant interest, contributing to the fundamental understanding of metal-ligand interactions. ontosight.aiontosight.ai

Evolution of Research Inquiry on Basic Chromium(III) Carboxylates

The study of basic chromium carboxylates has a long history, dating back to the early 20th century. The quintessential trinuclear chromium(III) acetate (B1210297) complex, [Cr₃O(CH₃COO)₆(H₂O)₃]⁺, was first synthesized by Alfred Werner in 1908. researchgate.netshepchem.comgoogle.com This discovery laid the groundwork for decades of research into the structure and properties of this family of compounds. researchgate.net Early work incorrectly identified the structure of a related propionate (B1217596) complex, though it was remarkably close to the correct formulation, highlighting the challenges of characterization with the resources available at the time. google.com

For many years, the oxo-centered trinuclear complex [Cr₃O(CH₃COO)₆(H₂O)₃]⁺ was the primary example of this group. researchgate.net Research has since expanded to include a wide variety of carboxylate ligands, including formate. researchgate.netglobalauthorid.com Investigations have shown that basic trinuclear chromium(III) carboxylates can be synthesized by reacting anhydrous chromium(III) chloride with pure carboxylic acids like formic acid. researchgate.net The formation of these "basic" structures is attributed to the strong affinity of Cr³⁺ ions for water, which they can abstract even from pure carboxylic acids. researchgate.net Over time, the focus of research has shifted from simple synthesis to detailed structural characterization using modern techniques like X-ray crystallography, and the exploration of their magnetic, catalytic, and material properties. researchgate.netglobalauthorid.comacs.org The synthesis of the first homoleptic monomeric chromium(III) carboxylate under anhydrous conditions marked a significant evolution, demonstrating that cluster formation could be avoided. shepchem.com

Fundamental Research Questions Driving Investigations of Chromium(ic)formate Basic

The investigation of basic chromium(III) formate and related carboxylates is driven by several fundamental scientific questions. A primary driver is the desire to understand the synthesis, structure, and bonding in polynuclear coordination complexes. researchgate.netresearchgate.net Researchers explore how different reaction conditions and ligands influence the resulting structure, which can range from dimers to complex polynuclear clusters. researchgate.nettandfonline.com

Key research questions include:

Structural Elucidation: What is the precise molecular and crystalline structure of these complexes? Much research has focused on characterizing the common oxo-centered trinuclear core, [Cr₃O(OOCR)₆L₃]ⁿ⁺, where R can be a simple alkyl group and L is a terminal ligand like water. researchgate.netgoogle.comacs.org

Magnetic Properties: How do the metal centers interact magnetically? The trinuclear chromium carboxylates have served as valuable models for studying metal-metal interactions within clusters, particularly antiferromagnetic behavior. researchgate.netshepchem.com

Catalytic Potential: Can these complexes function as catalysts? Their variable oxidation states and reactivity have led to investigations into their catalytic activity in reactions such as oxidation and polymerization. ontosight.airesearchgate.net

Material Precursors: Can they serve as building blocks for new materials? Researchers have used these complexes as precursors for synthesizing chromium-based materials like nanoparticles and thin films. ontosight.aiontosight.ai

Reactivity and Stability: How do factors like pH and the nature of the carboxylate ligand affect the stability and reactivity of the complex? ontosight.airsc.org The kinetics of their formation and their stability in aqueous solutions are areas of ongoing study. rsc.orgresearchgate.net

The pursuit of answers to these questions continues to advance the understanding of coordination chemistry and may lead to the development of new materials and catalysts. ontosight.ai

Chemical Properties of Chromium(III) Formate

| Property | Value |

| Compound Formula | C₃H₃CrO₆ |

| Molecular Weight | 187.05 g/mol |

| Appearance | Green powder |

| Solubility in H₂O | Soluble |

| pH | 2.5-3.5 |

| IUPAC Name | chromium(3+);triformate |

| SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[Cr+3] |

| Data sourced from American Elements and PubChem. americanelements.comnih.gov |

Structure

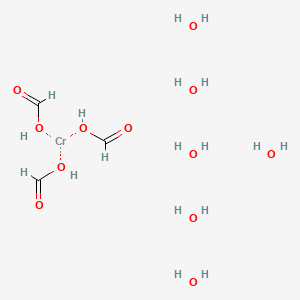

2D Structure

Properties

Molecular Formula |

C3H18CrO12 |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

chromium;formic acid;hexahydrate |

InChI |

InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2 |

InChI Key |

QDOGLUZHWKWRFM-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Research of Chromium Ic Formate Basic

Established Synthetic Approaches to Basic Chromium(III) Formate (B1220265) Compounds

The synthesis of basic chromium(III) formate, a compound with significance in various chemical applications, has been approached through several distinct methodologies. These methods leverage different chromium precursors and reaction conditions to achieve the desired trinuclear chromium(III) carboxylate structure.

Reduction-Based Synthesis from Chromium(VI) Precursors

A primary route for synthesizing basic chromium(III) formate involves the reduction of hexavalent chromium (Cr(VI)) precursors. This approach is advantageous as it utilizes readily available and often less expensive chromium(VI) compounds. The core of this method is the reduction of Cr(VI) to the more stable trivalent state (Cr(III)) in the presence of formic acid, which acts as both a reducing agent and a ligand source.

One patented method describes the preparation of chromium formate by directly reducing chromic anhydride (B1165640) (a Cr(VI) compound) with formic acid. google.com In this process, industrial chromic anhydride is dissolved in water and then treated with industrial formic acid. The reaction mixture is heated to a gentle boil and refluxed, causing the formic acid to reduce the Cr(VI) to Cr(III) and subsequently coordinate with the chromium ions to form chromium formate. google.com Upon cooling, the chromium formate crystallizes and can be separated by filtration. google.com This method is noted for its streamlined workflow and the absence of sulfate-containing waste, as it does not require sulfuric acid or other external reducing agents. google.com

The general principle of reducing Cr(VI) to Cr(III) is a common strategy in chromium chemistry to mitigate the toxicity associated with hexavalent chromium. atamanchemicals.comkronosecochem.comatamankimya.com Various reducing agents can be employed, though for the specific synthesis of basic chromium formate, formic acid itself plays a dual role. google.com The efficiency of this reduction is a critical parameter, with studies on related systems, such as the preparation of basic chromium sulfate (B86663), aiming for near-complete conversion of Cr(VI) to Cr(III). atamanchemicals.com

A detailed example of a reduction-based synthesis is provided in the following table, based on a patented procedure:

| Reagents | Reaction Conditions | Outcome |

| 100 parts industrial chromic anhydride, 100-200 parts water, 200-300 parts industrial formic acid | Heated to a gentle boil, refluxed for 30 minutes | Crystallization of crude chromium formate upon cooling to 10-20°C |

Reaction Pathways involving Chromium(III) Chloride and Formic Acid

Another well-established pathway to basic chromium(III) formate begins with a chromium(III) precursor, typically anhydrous chromium(III) chloride (CrCl₃). This method avoids the initial reduction step from Cr(VI) and directly focuses on the complexation of Cr(III) ions with formate ligands.

Research has shown that anhydrous chromium(III) chloride reacts with pure carboxylic acids, including formic acid, to yield basic trinuclear chromium(III) carboxylates. researchgate.net The general formula for these compounds is often represented as [Cr₃O(OOCR)₆]⁺Cl⁻. researchgate.net The formation of this "basic" structure is attributed to the strong affinity of Cr³⁺ ions for water, which they can abstract even from anhydrous carboxylic acids. researchgate.net

The reaction between CrCl₃ and anhydrous formic acid has been studied, leading to the formation of basic chromium(III) formate. researchgate.net Spectroscopic analysis, particularly infrared (IR) spectra, of the resulting compounds indicates the presence of bridging carboxylato groups, which is characteristic of the Cr-O-Cr chain in the trinuclear structure. researchgate.net Furthermore, magnetic moment values for these compounds are typically low, suggesting polymeric structures with antiferromagnetic coupling between the chromium atoms. researchgate.net

Template-Assisted Synthetic Strategies for Chromium(III) Complexes

Template-assisted synthesis is a sophisticated approach for creating materials with controlled structures and morphologies, and it has been applied to the synthesis of various transition metal oxides and complexes. nih.govwalshmedicalmedia.comtms.orginnovareacademics.in This bottom-up approach utilizes a pre-existing structure (the template) to guide the formation of the desired material. nih.gov Templates can be classified as "hard" (e.g., silica) or "soft" (e.g., surfactants, block copolymers). nih.gov

In the context of chromium(III) complexes, template-assisted methods offer the potential to control the size, shape, and porosity of the final product. For instance, glucose-derived carbonaceous spheres have been used as sacrificial templates to fabricate hollow spheres of various metal oxides, including chromium(III) oxide (Cr₂O₃). walshmedicalmedia.com In this process, chromium(III) chloride is heated with glucose, leading to the adsorption of chromium ions onto the surface of the carbonaceous spheres. walshmedicalmedia.com Subsequent calcination removes the carbon template, leaving behind hollow Cr₂O₃ spheres. walshmedicalmedia.com

While direct synthesis of basic chromium(III) formate using a templating agent is not extensively detailed in the provided search results, the principles of template-assisted synthesis of chromium(III) oxide and other complexes are well-documented. nih.govwalshmedicalmedia.com The use of surfactants and polymers as soft templates can influence the morphology of the resulting chromium compounds by controlling crystal nucleation and growth. nih.govinnovareacademics.in

| Template Type | Description | Potential Application for Chromium(III) Formate |

| Hard Template | Involves using a solid, pre-formed structure (e.g., porous silica) to direct synthesis. The template is later removed. | Could potentially be used to create porous or nanostructured basic chromium(III) formate. |

| Soft Template | Utilizes self-assembling organic molecules like surfactants or block copolymers to guide material formation. nih.gov | Could influence the particle size and morphology of basic chromium(III) formate during precipitation. |

Mechanochemical Synthesis Techniques for Chromium(III) Complexes

Mechanochemical synthesis is a solvent-free or low-solvent technique that utilizes mechanical energy, such as grinding or ball milling, to initiate chemical reactions. nih.govacs.orgresearchgate.netacs.org This "green" chemistry approach can lead to high yields and avoids the generation of large volumes of solvent waste. nih.gov

The synthesis of various chromium(III) complexes has been successfully achieved through mechanochemical methods. nih.govacs.orgacs.org For example, chromium(III) complexes with bidentate and tridentate ligands have been synthesized in high yields (95-97%) by grinding the solid ligands with a Cr(III) precursor, [CrCl₃(THF)₃], using a pestle and mortar. nih.govacs.org

While a specific mechanochemical synthesis for basic chromium(III) formate is not explicitly detailed in the provided results, the synthesis of other chromium carboxylates, such as chromium(III) 2-ethylhexanoate (B8288628) (Cr(EH)₃), has been developed using a solvent-free mechanochemical interaction of solid CrCl₃ and sodium 2-ethylhexanoate. researchgate.net The process involves two main stages: milling the reagents to achieve molecular-level mixing and then a thermally initiated exothermic reaction to form the final product. researchgate.net This suggests that a similar mechanochemical pathway could be viable for the synthesis of basic chromium(III) formate from chromium(III) chloride and a solid formate salt.

Investigation of Reaction Kinetics and Mechanistic Studies in Synthesis

Understanding the reaction kinetics and mechanisms is crucial for optimizing the synthesis of basic chromium(III) formate, ensuring high yields and product purity.

Elucidation of Intermediate Species Formation during Synthesis

Spectroscopic studies are essential tools for identifying and characterizing these transient species. For instance, in the study of chromium(III) propionate (B1217596) solutions, UV-visible spectroscopy was used to identify active solutions by their characteristic absorbance maxima. google.com Similar techniques could be applied to monitor the formation of basic chromium(III) formate and any intermediate complexes during the synthesis process. The formation of various Cr(III)-containing species, including hydroxo-complexes like CrOH²⁺ and Cr(OH)₂⁺, is highly dependent on the pH of the solution. researchgate.netmdpi.com

Role of Ligand Exchange and Hydrolysis in Formation Mechanisms

The synthesis of basic chromium(III) formate is not a simple precipitation reaction but rather a complex process governed by the interplay of ligand exchange and hydrolysis reactions in aqueous solutions. The formation mechanism is critically dependent on factors such as pH, temperature, and the concentration of formate ions. p2infohouse.orgrruff.info The foundation of this process lies in the coordination chemistry of the chromium(III) ion in water.

In an aqueous environment, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.netchemguide.co.uk This complex is characterized by its kinetic inertness, meaning the displacement of the coordinated water molecules (ligands) is a slow process. p2infohouse.orgunige.ch The formation of basic chromium formate proceeds through the destabilization of this stable aqua complex, primarily driven by two simultaneous processes: ligand exchange with formate ions and hydrolysis.

Ligand Exchange

The introduction of formate ions (HCOO⁻) into the chromium(III) solution initiates a ligand exchange process. The formate ion is a more effective penetrating ligand than water and can displace one or more of the coordinated water molecules from the [Cr(H₂O)₆]³⁺ complex. p2infohouse.orgresearchgate.net This substitution results in the formation of various chromium(III)-formate complexes, such as [Cr(HCOO)(H₂O)₅]²⁺. researchgate.netresearchgate.net This step is crucial as the formation of these mixed-ligand complexes destabilizes the initial aqua-complex, making the chromium center more susceptible to further reactions. researchgate.net

The ability of anions to penetrate the coordination sphere of basic chromium complexes and displace ligands decreases in a specific order. Formate is a relatively strong coordinating ligand compared to several other common anions. p2infohouse.org

Table 1: Key Chromium(III) Species in Ligand Exchange

| Complex Ion | Formula | Role in Formation | Reference |

| Hexaaquachromium(III) | [Cr(H₂O)₆]³⁺ | Initial stable species in aqueous solution. | researchgate.netchemguide.co.uk |

| Pentaaquaformatochromium(III) | [Cr(HCOO)(H₂O)₅]²⁺ | Key reactive intermediate formed by ligand exchange. | researchgate.netresearchgate.net |

| Tetraaquadichlorochromium(III) | [Cr(H₂O)₄Cl₂]⁺ | Example of a complex formed with competing chloride ligands. | chemguide.co.uk |

Hydrolysis and Olation

Concurrently with ligand exchange, hydrolysis of the chromium(III) aqua complexes occurs. The [Cr(H₂O)₆]³⁺ ion is acidic, with solutions typically exhibiting a pH in the range of 2-3 due to the release of protons from the coordinated water molecules. chemguide.co.uk This initial hydrolysis step can be represented as:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

As the pH of the solution is increased, for instance by the addition of a base, the hydrolysis process is promoted. p2infohouse.orgdebagkimya.com Instead of leading to the simple precipitation of chromium(III) hydroxide (B78521), Cr(OH)₃, a polymerization process known as olation occurs. p2infohouse.org Olation involves the formation of hydroxyl bridges (μ-OH) between two chromium centers, creating polynuclear complexes. p2infohouse.org This process is responsible for the "basic" nature of the resulting chromium salt.

Table 2: Progressive Hydrolysis and Olation of Chromium(III)

| pH Condition | Dominant Process | Resulting Species/Structures | Reference |

| Acidic (pH 2-3) | Initial Hydrolysis | [Cr(H₂O)₆]³⁺ and [Cr(H₂O)₅(OH)]²⁺ coexist. | chemguide.co.uk |

| Mildly Acidic (pH ~3.7) | Polymerization / Olation | Formation of polynuclear complexes, such as the tetramer [Cr₄(OH)₉]³⁺. | slu.se |

| Increasing Basicity | Advanced Olation | Formation of larger polymers with multiple hydroxo-bridges (Cr-OH-Cr). | p2infohouse.org |

Structural Elucidation and Coordination Chemistry Research of Chromium Ic Formate Basic

Advanced Spectroscopic Methods for Structural Characterization

Spectroscopic techniques have been pivotal in providing detailed insights into the bonding, electronic structure, and local environment of the chromium centers in basic chromium(III) formate (B1220265).

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the coordination modes of the formate ligands and probing the metal-ligand vibrations. acs.org In the context of basic chromium(III) formate, which features a trinuclear oxo-centered core, the vibrational spectra exhibit characteristic bands that are indicative of the bridging nature of the formate groups.

The interpretation of the vibrational spectra of such complexes often involves a comparative analysis with related compounds, such as the trinuclear basic acetates of chromium(III). cdnsciencepub.comgjbeacademia.com The key vibrational modes of interest are the symmetric and asymmetric stretching frequencies of the carboxylate group (COO). The separation between these two frequencies (Δν) is a diagnostic indicator of the coordination mode of the formate ligand. For a bridging formate, this separation is typically smaller than that observed for a monodentate or ionic formate.

In addition to the formate ligand vibrations, the far-infrared region of the spectrum provides information on the vibrations of the central {Cr₃(μ₃-O)} core. gjbeacademia.com These metal-oxygen stretching modes are crucial for confirming the presence of the oxo-centered trinuclear structure.

Table 1: Typical Vibrational Frequencies for Trinuclear Oxo-Centered Chromium(III) Carboxylates

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Assignment |

| νₐₛ(COO) | 1610 - 1590 | Asymmetric COO stretching |

| νₛ(COO) | 1450 - 1420 | Symmetric COO stretching |

| δ(CH) | 1380 - 1360 | C-H in-plane bending |

| ν(Cr-O) (formate) | 400 - 300 | Chromium-formate oxygen stretching |

| νₐₛ(Cr₃O) | 650 - 550 | Asymmetric stretching of the Cr₃O core |

Note: The exact frequencies can vary depending on the specific compound and its crystalline environment.

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to probe the d-d electronic transitions of the chromium(III) ions, which provides valuable information about their coordination geometry. libretexts.org For chromium(III) complexes in an octahedral or pseudo-octahedral environment, two main spin-allowed d-d transitions are typically observed. docbrown.info

In the case of basic chromium(III) formate, the chromium(III) centers are in a high-spin d³ configuration and are generally found in a distorted octahedral environment, coordinated to oxygen atoms from the central oxo group, bridging formate ligands, and terminal ligands such as water. science.gov The UV-Vis spectrum of an aqueous solution of a trinuclear chromium(III) complex typically shows two broad absorption bands. researchgate.net

The positions of these absorption bands are sensitive to the nature of the ligands surrounding the chromium(III) ion. By analyzing the energies of these transitions, one can determine the ligand field splitting parameter (10Dq), which is a measure of the strength of the ligand field. For basic chromium(III) formate, the oxygen-donor ligands create a specific ligand field that is reflected in the positions of the absorption maxima.

Table 2: Typical UV-Vis Absorption Bands for Octahedral Cr(III) Complexes in an Oxygen-Donor Environment

| Transition | Energy (cm⁻¹) | Wavelength (nm) |

| ⁴A₂g → ⁴T₂g | ~17,000 - 18,000 | ~590 - 555 |

| ⁴A₂g → ⁴T₁g(F) | ~23,000 - 24,000 | ~435 - 415 |

Note: The exact peak positions can be influenced by distortions from ideal octahedral symmetry and the specific nature of the terminal ligands.

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species, such as chromium(III) which has an S = 3/2 spin state. oup.com In trinuclear oxo-centered complexes like basic chromium(III) formate, the individual chromium(III) ions are magnetically coupled through the central oxygen atom. acs.org This magnetic exchange interaction leads to a set of coupled spin states for the entire trinuclear unit.

The EPR spectrum of such a system is characteristic of the ground spin state of the trinuclear cluster. nih.gov For many trinuclear chromium(III) complexes, antiferromagnetic coupling between the chromium ions leads to a ground state with a total spin of S = 1/2. researchgate.net The EPR spectrum at low temperatures will then exhibit signals corresponding to this S = 1/2 state.

The analysis of the EPR spectrum can provide the g-values and information about the zero-field splitting parameters, which are sensitive to the symmetry and electronic structure of the complex. acs.orgresearchgate.net However, in some cases, especially in powder samples, the EPR spectra can be broad and featureless, making detailed analysis challenging. cardiff.ac.uk

X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the local geometric and electronic structure around the chromium atoms. nih.gov

The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For basic chromium(III) formate, the position and features of the pre-edge and the absorption edge in the XANES spectrum confirm the +3 oxidation state of chromium and are consistent with an octahedral coordination environment. rsc.orgoptica.org

The EXAFS region contains information about the distances, coordination number, and identity of the atoms in the immediate vicinity of the chromium centers. researchgate.net Analysis of the EXAFS data can provide precise Cr-O bond lengths for the different types of oxygen neighbors (from the central oxo group, bridging formates, and terminal water molecules). This information is crucial for building a detailed model of the local coordination sphere around each chromium ion, especially in non-crystalline samples where diffraction methods are not applicable.

Table 3: Typical Structural Parameters for a Trinuclear Oxo-Centered Cr(III) Complex from EXAFS

| Interaction | Coordination Number (N) | Distance (Å) |

| Cr - O (oxo) | 1 | ~1.90 |

| Cr - O (formate) | 4 | ~1.97 |

| Cr - O (terminal) | 1 | ~2.00 |

| Cr - Cr | 2 | ~3.28 |

Note: These values are illustrative and can vary between different complexes.

Crystallographic Research on Chromium(ic)formate Basic and Analogs

While spectroscopic methods provide valuable information about the local environment, single-crystal X-ray diffraction offers the most definitive and complete picture of the three-dimensional structure of crystalline compounds.

Although obtaining single crystals of basic chromium(III) formate itself can be challenging, a number of its analogs with other carboxylates or terminal ligands have been successfully characterized by single-crystal X-ray diffraction. acs.orgresearchgate.netnih.govacs.org These studies have consistently revealed a core structure consisting of a triangle of chromium(III) ions with a central triply-bridging (μ₃) oxygen atom.

A study on a trinuclear chromium(III) formate complex, [Cr₃O(HCO₂)₆(CH₃OH)₃]NO₃·H₂O·CH₃OH, confirmed the triangular structure with a central oxygen atom bridging the three chromium ions. researchgate.net The formate anions act as bidentate ligands, bridging pairs of Cr(III) ions.

Table 4: Representative Crystallographic Data for a Trinuclear Oxo-Centered Chromium(III) Formate Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.716(6) |

| b (Å) | 22.569(8) |

| c (Å) | 15.755(6) |

| β (°) | 95.02(1) |

| Cr-Cr distance (Å) | ~3.28 |

| Cr-(μ₃-O) distance (Å) | ~1.91 |

| Cr-O (formate) distance (Å) | ~1.97 |

Data from a study on [Cr₃O(HCO₂)₆(CH₃OH)₃]NO₃·H₂O·CH₃OH. researchgate.net

Polycrystalline Diffraction Analysis for Phase Identification in Research Materials

Polycrystalline X-ray diffraction (XRD) is a primary and non-destructive analytical technique used for the phase identification of crystalline and partially crystalline materials. This method is instrumental in the characterization of basic chromium(III) formate and related research materials, allowing for the unambiguous identification of constituent phases, determination of crystal structures, and assessment of sample purity. The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms within a crystal lattice, governed by Bragg's Law.

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. ontosight.ai By comparing the experimental diffraction pattern—a plot of scattered intensity versus the diffraction angle (2θ)—to standard patterns in extensive databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database, the phases present in a sample can be identified. researchgate.net

In the context of chromium compounds, XRD analysis is crucial for distinguishing between various oxides, hydroxides, and metallic phases that may coexist in a sample. For instance, studies on coatings electrodeposited from trivalent chromium baths, which may contain formate, utilize XRD to identify the structure of the deposits. mpg.de Trivalent chromium deposits often exhibit a single, very broad peak in their diffractogram, which is characteristic of an amorphous or nanocrystalline structure. lacc-terryb.com In contrast, crystalline materials like hexavalent chromium deposits show distinct, sharp diffraction peaks, allowing for the identification of specific crystal structures, such as the body-centered cubic (BCC) structure. lacc-terryb.com

Furthermore, XRD can track phase transformations that occur due to processing or environmental exposure. For example, research on chromium phthalocyanine (B1677752) showed that the material crystallizes as a β-polymorph, but transforms to Cr(OH)Pc upon exposure to air, a change readily detectable by the appearance of new diffraction peaks. researchgate.net The sharpness and intensity of the diffraction peaks also provide information on the degree of crystallinity; sharp, well-defined peaks indicate a highly crystalline material, while broad halos are indicative of amorphous content. ontosight.ai

The following table presents representative XRD data for identifying different chromium-containing phases, illustrating the "fingerprint" nature of the diffraction patterns.

| Phase Name | Crystal System | Space Group | Lattice Parameters (Å) | Key Diffraction Peaks (2θ) | JCPDS Card No. |

| Chromium (metallic) | Cubic | Im-3m | a = 2.884 | 44.4°, 64.6°, 81.7° | 06-0694 |

| Chromium(III) Oxide | Rhombohedral | R-3c | a = 4.959, c = 13.594 | 24.5°, 33.6°, 36.2°, 54.9° | 38-1479 |

| Cr₂AlC MAX Phase | Hexagonal | P6₃/mmc | a = 3.03, c = 12.3 | ~9.5°, 19.1°, 34.0°, 39.0° | 29-0017 |

| Chromium(III) Hydroxide (B78521) | Amorphous | N/A | N/A | Broad peaks | N/A |

Note: 2θ values are typically dependent on the X-ray source used (e.g., Cu Kα radiation).

Theoretical Models of Coordination and Bonding in Basic Chromium(III) Formates

The coordination and bonding in basic chromium(III) formates are primarily described by models that account for the electronic structure of the central chromium(III) ion and its interaction with the surrounding formate and oxo/hydroxo ligands. These models are essential for explaining the geometry, stability, magnetic properties, and electronic spectra of these complexes.

Ligand Field Theory Applications to Chromium(III) Coordination

Ligand Field Theory (LFT) is a sophisticated model that combines elements of crystal field theory and molecular orbital theory to describe the electronic structure of transition metal complexes. vaia.com For chromium(III), a d³ ion, LFT is particularly effective in explaining its coordination chemistry and spectroscopic properties.

In an octahedral or pseudo-octahedral environment, as is common for Cr(III) complexes, the five degenerate d-orbitals of the free ion are split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). umass.edu The energy separation between these levels is denoted as Δo or 10Dq, the ligand field splitting parameter. umass.edu The magnitude of Δo is determined by the nature of the ligands surrounding the Cr(III) ion. Strong-field ligands cause a large splitting, while weak-field ligands result in a smaller splitting. This effect is empirically summarized in the spectrochemical series. researchgate.netlacc-terryb.com

The electronic spectrum of a typical octahedral Cr(III) complex is characterized by spin-allowed d-d transitions from the ⁴A₂g ground state to excited quartet states (⁴T₂g, ⁴T₁g(F), and ⁴T₁g(P)). umass.edujocpr.com The energy of the lowest transition, ⁴A₂g → ⁴T₂g, corresponds directly to 10Dq. lacc-terryb.com

Another key parameter in LFT is the Racah B parameter, which quantifies the inter-electronic repulsion within the d-orbitals. nih.gov In a complex, B is typically reduced from its free-ion value (a phenomenon known as the nephelauxetic effect), indicating a degree of covalency in the metal-ligand bonds as the d-electrons are delocalized over the ligands. nih.gov

For basic chromium(III) formate, the ligands are formate (HCOO⁻) and a central bridging oxo (O²⁻) or hydroxo (OH⁻) group. Formate is considered a relatively weak-field ligand, similar to water or other carboxylates. By analyzing the electronic absorption spectra of these complexes and using Tanabe-Sugano diagrams, which plot the energy of electronic states against Δo, these ligand field parameters can be determined experimentally. researchgate.netumass.edu

Assessment of Geometric and Electronic Structures through Experimental Data

Experimental techniques provide the necessary data to validate and refine the theoretical models of bonding in basic chromium(III) formates. Single-crystal X-ray diffraction is the definitive method for determining the precise geometric structure, while spectroscopic methods probe the electronic structure.

Geometric Structure: Single-crystal X-ray diffraction studies on related basic chromium(III) carboxylates reveal a common structural motif: a trinuclear, oxo-centered cluster. researchgate.netacs.org In these structures, three chromium(III) ions form a nearly equilateral triangle around a central oxygen atom (μ₃-O). The Cr-Cr separation is maintained by bridging bidentate formate ligands that span each edge of the triangle. The coordination sphere of each chromium ion is typically completed by a terminal ligand, such as a water molecule, resulting in a pseudo-octahedral geometry for each metal center. researchgate.netresearchgate.net This trinuclear core structure, [Cr₃O(HCOO)₆L₃]⁺ (where L is a neutral terminal ligand), is a hallmark of basic chromium(III) carboxylates. researchgate.net

Electronic Structure: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) state of the elements within a material. uwo.ca For basic chromium(III) formate, XPS analysis of the Cr 2p region is used to confirm the +3 oxidation state of chromium. The binding energy of the Cr 2p₃/₂ peak for Cr(III) compounds typically falls in the range of 575-577 eV, distinguishing it from metallic chromium (~574 eV) and Cr(VI) species (>578 eV). mpg.de Studies on coatings from formate-containing baths have successfully used XPS to identify Cr(III) oxides, hydroxides, and carbides within the deposited layers. mpg.deresearchgate.net

Electronic absorption spectroscopy (UV-Vis) provides direct experimental evidence for the d-orbital splitting predicted by Ligand Field Theory. The positions of the absorption bands corresponding to the d-d transitions allow for the calculation of the ligand field splitting parameter (Δo) and the Racah B parameter.

The following table summarizes typical experimental data used to assess the structure of basic chromium(III) formate and related complexes.

| Parameter | Experimental Technique | Typical Value/Observation | Reference |

| Molecular Structure | Single-Crystal X-ray Diffraction | Trinuclear, oxo-centered [Cr₃O]⁷⁺ core | researchgate.netacs.org |

| Coordination Geometry | Single-Crystal X-ray Diffraction | Pseudo-octahedral at each Cr(III) center | researchgate.net |

| Cr-μ₃O Bond Length | Single-Crystal X-ray Diffraction | ~1.90 - 1.97 Å | acs.org |

| Cr···Cr Distance | Single-Crystal X-ray Diffraction | ~3.28 Å | acs.org |

| Oxidation State | X-ray Photoelectron Spectroscopy (XPS) | Cr(III) confirmed by Cr 2p₃/₂ binding energy (~576-577 eV) | mpg.deresearchgate.net |

| Ligand Field Splitting (Δo) | UV-Vis Spectroscopy | ~17,000 - 18,000 cm⁻¹ for similar Cr(III)-oxygen ligand environments | umass.edujocpr.com |

| Racah Parameter (B) | UV-Vis Spectroscopy | ~600 - 700 cm⁻¹ indicating covalent character | nih.gov |

Reactivity and Reaction Mechanism Studies of Chromium Ic Formate Basic

Investigation of Redox Pathways Involving Chromium(III) Formate (B1220265)

The redox chemistry of chromium(III) formate is complex and central to its applications, particularly in electrochemistry and catalysis. The interconversion between chromium's oxidation states, primarily Cr(III) and Cr(II), and the role of the formate ligand in these processes are critical areas of study.

The transformation between Cr(III) and Cr(II) in aqueous formate solutions is a fundamental process, especially in the context of chromium electrodeposition. In aqueous environments, trivalent chromium typically exists as the highly stable hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is kinetically inert and difficult to reduce. mdpi.comresearchgate.netresearchgate.netfinishingandcoating.com The introduction of formate as a complexing agent is crucial as it destabilizes the stable aqua complex. researchgate.netresearchgate.net Formate ions substitute one or more water molecules in the coordination sphere, forming mixed-ligand complexes such as [Cr(HCOO)(H₂O)₅]²⁺. researchgate.netresearchgate.net This substitution lengthens the remaining Cr-H₂O bonds, which provides greater accessibility to the d-orbitals of the Cr³⁺ ion and facilitates the formation of reducible chromium(III) complexes. researchgate.netresearchgate.net

The electroreduction of Cr(III) to metallic chromium is not a direct process but occurs stepwise, with Cr(II) compounds acting as relatively stable intermediates. mdpi.comresearchgate.netcolab.wsresearchgate.net The initial step in this redox pathway is the one-electron reduction of the Cr(III)-formate complex to its Cr(II) counterpart. mdpi.com

Step 1: Cr(III) Reduction: Cr(III) + e⁻ → Cr(II)

This process involves the formation of Cr(II) complex ions that are partially removed from the electrode surface into the bulk solution. researchgate.netcolab.ws Research suggests that the electroactive species responsible for the subsequent reduction to chromium metal are not the simple Cr(II) formate complexes but rather hydroxocomplexes of bivalent chromium. researchgate.net These species, with a general formula like [Cr(II)(H₂O)ₘ₋₁(HCOO)ₙ₋ₖ(OH)]⁽¹⁻ⁿ⁺ᵏ⁾, are formed in the near-cathode layer where the pH increases due to the concurrent hydrogen evolution reaction. researchgate.net

Conversely, redox pathways can also involve the reduction of hexavalent chromium. Studies have shown that toxic Cr(VI) can be radiolytically reduced to non-toxic Cr(III) in aqueous solutions that contain formate. nih.govresearchgate.net This reduction process is dependent on factors such as pH and the absorbed radiation dose. nih.govresearchgate.net

| Species Type | Chemical Formula | Role in Redox Pathway | Source |

|---|---|---|---|

| Initial Cr(III) Species | [Cr(H₂O)₆]³⁺ | Stable, inert precursor in aqueous solution. | mdpi.comresearchgate.netresearchgate.net |

| Formate Complexed Cr(III) | [Cr(HCOO)(H₂O)₅]²⁺ | More reducible form of Cr(III) after ligand substitution. | researchgate.netresearchgate.net |

| Intermediate Cr(II) Species | [Cr(H₂O)₅L]⁺ (L=formate) | Stable intermediate formed after the first electron transfer. | mdpi.comresearchgate.net |

| Electroactive Cr(II) Species | [Cr(II)(H₂O)ₘ₋₁(HCOO)ₙ₋ₖ(OH)]⁽¹⁻ⁿ⁺ᵏ⁾ | Proposed hydroxo-complex that is reduced to metallic chromium. | researchgate.net |

Basic chromium(III) formate participates in various catalytic redox processes, acting both as a substrate for oxidation and as a component in reduction systems. Formic acid, and by extension the formate ion, can serve as a green and effective reductant for converting Cr(VI) to Cr(III). mdpi.com In the presence of a suitable heterogeneous catalyst, such as palladium supported on titanium dioxide (Pd/TiO₂), formic acid decomposes to generate hydrogen gas (H₂) in situ. mdpi.com This hydrogen then acts as the reducing agent for the Cr(VI) species, as described by the reaction: Cr₂O₇²⁻ + 3H₂ + 8H⁺ → 7H₂O + 2Cr³⁺. mdpi.com In these systems, metal-hydride species are often identified as key catalytic intermediates. lidsen.comlidsen.com

Conversely, Cr(III)-formate complexes can undergo oxidation at an anode. researchgate.net Studies using a platinum electrode have detailed a sequence of oxidative reactions. The process begins with the oxidative adsorption of the [Cr(HCOO)(H₂O)₅]²⁺ complex onto the electrode surface, which is then followed by the evolution of carbon dioxide at potentials above +0.4 V. At higher potentials (above +1.2 V), further oxidation to hazardous Cr(VI) can occur. researchgate.net This indicates that the formate complex is directly involved in the electron transfer process at the anode. The nature of the catalyst is critical; on a catalytic mixed metal oxide (MMO) coating, this adsorption and subsequent oxidation of the Cr(III)-formate complex is suppressed, highlighting the role of the electrode material in mediating the redox pathway. researchgate.net

Electrochemical Studies of Chromium(ic)formate Basic Systems

The electrochemical behavior of basic chromium(III) formate is of significant interest for the development of alternatives to traditional hexavalent chromium electroplating processes. Research focuses on understanding the kinetics and the complex mechanisms that govern the deposition of metallic chromium from these electrolytes.

A generally accepted mechanism involves the following key stages:

Diffusion: Cr(III)-formate complex ions diffuse from the bulk solution to the cathode. mdpi.com

First Reduction: The Cr(III) complex is reduced to a Cr(II) complex, which acts as a stable intermediate. researchgate.netcolab.ws

pH Increase: Hydrogen evolution occurs simultaneously at the cathode, causing a localized increase in pH in the near-electrode layer. mdpi.com

Second Reduction: The Cr(II) hydroxo-complex is reduced at the cathode to form metallic chromium. researchgate.net

A significant challenge in this process is the formation of poorly soluble chromium(III) hydroxide (B78521) due to the local pH increase. mdpi.com This hydroxide can adsorb onto the electrode surface, blocking active sites and causing a characteristic current peak and subsequent decrease in current on partial polarization curves. researchgate.netcolab.ws

| Step | Description | Key Chemical Species | Source |

|---|---|---|---|

| 1 | Diffusion of Cr(III) complex to the cathode. | [Cr(HCOO)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾⁺ | mdpi.com |

| 2 | First electron transfer: Reduction of Cr(III) to Cr(II). | Cr(II)-formate complexes | mdpi.comresearchgate.net |

| 3 | Formation of electroactive Cr(II) hydroxo-complexes due to local pH increase from H₂ evolution. | [Cr(II)(OH)ₙ(formate)ₘ]⁽²⁻ⁿ⁻ᵐ⁾⁺ | researchgate.net |

| 4 | Second electron transfer: Reduction of the electroactive Cr(II) species to metallic chromium. | Cr(0) | researchgate.net |

| Side Reaction | Precipitation of Cr(III) hydroxide on the cathode surface. | Cr(OH)₃ | mdpi.comresearchgate.netcolab.ws |

The role of formate as a complexing agent is indispensable in the electrochemistry of trivalent chromium. researchgate.netresearchgate.net Without it, the extremely stable and inert [Cr(H₂O)₆]³⁺ ion would dominate in the aqueous electrolyte, preventing efficient reduction. researchgate.netfinishingandcoating.com Formate ions act to destabilize this aqua complex, forming mixed-ligand species that are more electrochemically active. researchgate.netresearchgate.net

The primary and most crucial intermediate formed during the electrochemical process is the Cr(II) complex ion. mdpi.comresearchgate.netresearchgate.net The stability of this divalent intermediate is a key factor. For example, in other systems, citrate (B86180) has been shown to stabilize Cr(II) ions, preventing their rapid re-oxidation and thereby promoting the deposition of high-quality coatings. mdpi.com Formate is believed to play a similar stabilizing role.

In formate-based electrolytes, the key intermediates are the hydroxocomplexes of Cr(II) that form in the high-pH layer near the cathode. researchgate.net These species are considered the true electroactive precursors to metallic chromium. The formation of these intermediates is a direct consequence of the interplay between the complexing agent (formate), the hydrogen evolution side reaction, and the inherent chemistry of the chromium ions. Furthermore, adsorbed formate has been identified as a key intermediate in the electrooxidation of formic acid itself, which can be a side reaction in these systems. rsc.org

Ligand Substitution and Exchange Dynamics in Chromium(III) Formate Complexes

Chromium(III) complexes are characteristically substitution-inert, a property attributed to the high crystal field stabilization energy (CFSE) of their d³ electronic configuration in an octahedral field. libretexts.orgnih.gov This inertness means that the exchange of ligands, such as the replacement of water molecules by formate ions, is generally a slow process.

The formation of a chromium(III) formate complex from the hexaaquachromium(III) ion is itself a ligand substitution reaction. chemguide.co.uk The rate of such reactions can be influenced by several factors. For instance, the presence of a hydroxide ligand to form a hydroxo-complex like [Cr(H₂O)₅OH]²⁺ significantly accelerates the rate of substitution compared to the fully aquated ion. ias.ac.in The coordinated hydroxide ion is believed to facilitate the cleavage of the bond between chromium and a neighboring water ligand, promoting a more dissociative mechanism. ias.ac.in This is highly relevant to the chemical environment in the near-cathode layer during electrodeposition, where an elevated pH would favor the formation of such reactive hydroxo-species.

While specific kinetic data for the exchange of formate ligands on Cr(III) are not extensively detailed in the literature, the general principles of chromium(III) substitution chemistry apply. The dynamics are expected to be slow under standard conditions but can be accelerated by changes in pH or the presence of other ligands that can exert a cis or trans effect, labilizing the complex. ias.ac.innih.gov This inherent inertness contributes to the stability of the Cr(III)-formate electrolyte but also presents kinetic barriers that must be overcome for efficient electrochemical reduction.

Competitive Ligand Binding Studies (e.g., with other carboxylates)

The reactivity of basic chromium(III) formate is significantly characterized by its participation in ligand exchange reactions. The formate ligands, being relatively simple carboxylates, can be displaced by other, often more complex, carboxylate ligands. This competitive binding is a fundamental aspect of its chemistry, influencing its applications in various fields.

Research into the reaction of chromium(III) salts with various carboxylic acids demonstrates the formation of stable, basic trinuclear chromium(III) carboxylate complexes. researchgate.net Anhydrous chromium(III) chloride, for instance, reacts with a range of pure carboxylic acids to yield these structures, indicating a strong thermodynamic driving force for the formation of Cr-O-Cr bridges and the coordination of carboxylate groups. researchgate.net This inherent stability of the trinuclear core, [Cr₃O(OOCR)₆]⁺, suggests that competitive binding often involves the substitution of one type of carboxylate ligand for another, rather than the complete breakdown of the cluster.

Studies on chromium(III) complexes with amino carboxylate ligands further illuminate the mechanisms of ligand displacement. The spatial arrangement of the ligand's donor atoms plays a critical role in the stability and reactivity of the complex. For example, the electrochemical reduction of Cr(III) to Cr(II) can facilitate the displacement of a bound carboxylate group, which can then reattach upon reoxidation to Cr(III). nih.gov This process highlights that the lability of a carboxylate ligand is linked to the electronic and structural properties of the entire coordination sphere. The difference in electrochemical behavior between cis- and trans-isomers in certain chromium carboxylate complexes is attributed to the Jahn-Teller distortions that occur upon reduction to Cr(II), which can strain and weaken the Cr-carboxylate bond, making it more susceptible to substitution. nih.gov

The general reactivity trend shows that chromium(III) can coordinate with a variety of carboxylate ligands, displacing formate in the process. The nature of the 'R' group on the incoming carboxylate (RCOOH) influences the reaction, with studies documenting the formation of complexes with numerous aliphatic and substituted carboxylates. researchgate.net

Table 1: Examples of Carboxylate Ligands in Competitive Binding with Chromium(III)

| Competing Carboxylic Acid | R-Group of Carboxylate | Resulting Complex Type | Reference |

| Acetic Acid | CH₃ | Basic Trinuclear Chromium(III) Acetate (B1210297) | researchgate.net |

| Propionic Acid | C₂H₅ | Basic Trinuclear Chromium(III) Propionate (B1217596) | researchgate.netresearchgate.net |

| n-Butyric Acid | n-C₃H₇ | Basic Trinuclear Chromium(III) Butyrate | researchgate.netresearchgate.net |

| Chloroacetic Acid | CH₂Cl | Basic Trinuclear Chromium(III) Chloroacetate | researchgate.netresearchgate.net |

| Dichloroacetic Acid | CHCl₂ | Basic Trinuclear Chromium(III) Dichloroacetate | researchgate.netresearchgate.net |

| Trichloroacetic Acid | CCl₃ | Basic Trinuclear Chromium(III) Trichloroacetate | researchgate.netresearchgate.net |

| N-methyliminodiacetate | -CH₂(COO⁻)N(CH₃)CH₂(COO⁻) | trans-N₂O₄ Chromium(III) Carboxylate Complex | nih.gov |

Influence of pH and Environmental Factors on Ligand Reactivity

The ligand reactivity of basic chromium(III) formate is profoundly influenced by pH and other environmental conditions. The behavior of chromium(III) in aqueous solutions is complex and highly dependent on the hydrogen ion concentration, which dictates the speciation of the chromium ion and its tendency to bind with ligands or undergo hydrolysis. researchgate.net

Influence of pH:

The pH of the solution is a critical parameter governing the stability and reactivity of chromium(III) complexes. researchgate.net In acidic solutions (pH below 4), chromium(III) primarily exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, or as various formate complexes. As the pH increases into the 4 to 6 range, hydrolysis becomes significant. The aqua ligands become deprotonated, leading to the formation of various hydroxo species such as Cr(OH)²⁺ and Cr(OH)₂⁺. researchgate.net This process competes directly with the binding of formate or other carboxylate ligands.

At a pH higher than 6, chromium(III) tends to precipitate from the solution as chromium(III) hydroxide, Cr(OH)₃, or as amorphous chromium oxy-hydroxide (Cr₂O₃·nH₂O). researchgate.netijcmas.com This precipitation effectively removes the chromium from the solution, drastically reducing its reactivity with soluble ligands. Therefore, the ligand exchange and binding reactions involving basic chromium(III) formate are most relevant and efficient under acidic to slightly acidic conditions, where the chromium remains in solution but hydrolysis is not yet the dominant process. The solubility of Cr(III) is a direct function of pH, tending to precipitate under neutral to basic conditions and re-solubilize under acidic conditions. ijcmas.com

Table 2: Predominant Chromium(III) Species as a Function of Aqueous pH

| pH Range | Predominant Cr(III) Species | State in Solution | Reference |

| < 4.0 | [Cr(H₂O)₆]³⁺ and formate complexes | Soluble | researchgate.net |

| 4.0 - 6.0 | Cr(OH)²⁺, Cr(OH)₂⁺ | Soluble (hydrolysis products) | researchgate.net |

| > 6.0 | Cr(OH)₃(s), Cr₂O₃(s) | Precipitated solid | researchgate.netijcmas.com |

Environmental Factors:

Beyond pH, other environmental factors can influence the reactivity of basic chromium(III) formate. These include redox potential and the presence of adsorptive surfaces.

Redox Conditions: The environmental chemistry of chromium is largely controlled by redox transformations. nih.gov While basic chromium(III) formate contains chromium in its stable +3 oxidation state, the presence of strong oxidizing agents, such as manganese oxides found in some soils and sediments, can potentially oxidize Cr(III) to the more mobile and toxic Cr(VI) form. nih.gov Conversely, common reducing agents in the environment, like ferrous iron and certain types of organic matter, ensure that chromium is maintained in the less mobile Cr(III) state. nih.gov

Adsorption: In soil and aquatic environments, the reactivity of dissolved chromium(III) species can be limited by adsorption onto mineral surfaces, particularly iron oxides. nih.gov This process removes Cr(III) from the aqueous phase, making it less available to participate in ligand exchange reactions. The extent of adsorption is also pH-dependent, further complicating the prediction of its reactivity in a natural setting. researchgate.net

Computational and Theoretical Chemistry Studies of Chromium Ic Formate Basic

Density Functional Theory (DFT) Calculations for Structural and Electronic Insights

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of chromium(III) formate (B1220265) complexes. These computational methods provide detailed insights that complement experimental findings.

Geometry Optimization and Vibrational Frequency Assignments

Theoretical calculations, specifically at the UB3LYP level with basis sets like 6-311G(d) and 6-311+G(d,p), have been employed to determine the optimized molecular structures of trinuclear oxo-centered chromium(III) formate cations, such as [Cr3O(OOCH)6(H2O)3]+. researchgate.netnih.gov The calculated geometrical parameters from these studies show good agreement with experimental data. researchgate.netnih.gov This process of geometry optimization ensures the molecule is at a minimum energy conformation before further analysis. molssi.org

Following optimization, vibrational frequency calculations are performed to predict the infrared spectra of the molecule. faccts.deruc.dk For the [Cr3O(OOCH)6(H2O)3]+ cation, harmonic vibrational frequencies were obtained at the UB3LYP/6-311+G(d,p) level. researchgate.netnih.gov The calculated frequencies, when scaled, align well with experimental vibrational assignments, aiding in the interpretation of spectroscopic data. researchgate.netnih.gov For instance, the vibrational frequencies for metal-carbon bonds in similar chromium complexes have been computationally identified and show good agreement with experimental reports. nih.gov

Table 1: Selected Calculated Geometrical Parameters for [Cr3O(OOCH)6(H2O)3]+

| Parameter | Calculated Value (Å) |

|---|---|

| Cr-O (central) | ~1.90 |

| Cr-O (formate) | ~1.97 - 2.02 |

| Cr-O (water) | ~2.05 |

Data is synthesized from typical bond lengths in similar chromium complexes as specific values for basic chromium(ic) formate were not available in the provided search results.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are used to delve deeper into the electronic structure and bonding characteristics of chromium(III) formate. researchgate.netnih.gov NBO analysis provides information about charge distribution and the nature of bonding between atoms. researchgate.netnih.gov In studies of trinuclear chromium(III) formate cations, NBO analysis has been used to calculate Wiberg bond orders and analyze charge distribution, revealing the nature of the metal-oxygen bonds. researchgate.net

QTAIM analysis examines the topological properties of the electron density to characterize chemical bonds. nih.govacs.org This method helps to understand the ionic or covalent character of the interactions within the molecule. rsc.org For the [Cr3O(OOCH)6(H2O)3]+ cation, QTAIM has been used to study the topological properties of its charge distribution in the ground state, providing insights into the metal-ligand interactions. researchgate.netnih.gov

Modeling of Electronic Structure and Spin States in Chromium(III) Formate Systems

The electronic structure and spin states of chromium(III) complexes are fundamental to their magnetic and photophysical properties. researchgate.netmsu.edu Computational modeling plays a crucial role in understanding these aspects.

Prediction of Magnetic Behavior through Computational Spin Models

The magnetic properties of chromium(III)-containing materials can be predicted using computational spin models. acs.org For instance, in the metal-organic framework [C(NH2)3]Cr(HCOO)3, which contains Cr(II), first-principles calculations and a classical spin model have been used to understand its magnetic ordering. acs.org These models consider factors like Heisenberg exchange interactions and magnetic anisotropy to predict behaviors such as antiferromagnetism. acs.org DFT calculations have also been used to understand how the spin density on chromium sites influences magnetic exchange interactions. pnas.org

Table 2: Parameters for a Computational Spin Model of a Chromium Formate System

| Parameter | Description | Typical Value |

|---|---|---|

| J | Exchange coupling constant | Varies based on system |

| D | Axial zero-field splitting parameter | Varies based on system |

| E | Rhombic zero-field splitting parameter | Varies based on system |

This table represents typical parameters in a spin Hamiltonian, specific values for basic chromium(ic) formate were not available.

Singlet-Triplet Gap and Zero-Field Splitting Parameter Computations

For certain chromium species, particularly those with potential applications as molecular qubits, the singlet-triplet energy gap (ΔE S-T) and zero-field splitting (ZFS) parameters are critical. acs.orgnih.gov Computational methods like multiconfiguration pair-density functional theory (MC-PDFT) and multistate complete active space second-order perturbation theory (MS-CASPT2) have been used to calculate these parameters for chromium(IV) complexes. acs.orgnih.gov These calculations are crucial for understanding and predicting the behavior of these molecules in quantum information applications. nih.gov The ZFS parameters, D (axial) and E (rhombic), describe the splitting of triplet energy levels in the absence of an external magnetic field and are influenced by the molecule's symmetry and electronic structure. researchgate.net

Simulation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in elucidating the mechanisms and energetic profiles of reactions involving chromium formate. For example, DFT modeling has been used to investigate the electroreduction of Cr(III) complexes in formate-based solutions. mdpi.com These simulations can help identify reaction intermediates and transition states, providing a detailed picture of the reaction pathway. scielo.br

Theoretical Investigation of Ligand Exchange and Redox Pathways

The reactivity of chromium(III) complexes in solution is largely dictated by ligand exchange dynamics and the accessibility of various redox states. Theoretical models provide deep insights into these fundamental pathways, which are often difficult to characterize by experimental means alone.

Ligand Exchange Mechanisms

Ligand exchange is a fundamental process that governs the formation, stability, and reactivity of chromium complexes in applications such as leather tanning. Computational chemistry allows for the modeling of these complexes with mixed ligands to compare their stabilities. researchgate.net A significant computational study modeled the competitive reactions between various ligands—including formate, acetate (B1210297), oxalate, and phthalate (B1215562) ions—and basic chromium(III) aqua complexes like [Cr(OH)(H₂O)₅]²⁺ and [Cr(OH)₂(H₂O)₄]⁺. researchgate.net The study, using the ZINDO/1 method, determined the relative masking power of these ligands, which is crucial for controlling tanning rates. researchgate.net

The findings indicate that the effectiveness of formate as a competing ligand is dependent on the basicity of the chromium solution. This is a critical factor in industrial applications where precise control over chromium's reactivity with substrates is required.

| Basicity | Ligand Masking Power (Increasing Order) |

|---|---|

| 33% | Sulphate < Acetate < Formate < Phthalate < Oxalate |

| 66% | Sulphate < Formate < Acetate < Phthalate < Oxalate |

General mechanistic studies on Cr(III) complexes, such as chromium(III) porphyrins, suggest that ligand substitution often proceeds through a solvolytic associative-dissociative mechanism. researchgate.net This involves the initial dissociation of a ligand, followed by coordination of a solvent molecule, which is then replaced by the incoming ligand.

Redox Pathways

The redox chemistry of chromium is complex, often involving highly reactive intermediate oxidation states such as Cr(IV) and Cr(V), in addition to the more common Cr(III) and Cr(VI) states. nsf.gov Theoretical studies are vital for mapping the intricate electron transfer steps and understanding the mechanisms of both reduction and oxidation.

In the context of catalysis, chromium formate can be both a product of a redox reaction and a participant in a catalytic cycle. A notable DFT study investigated the reduction of carbon dioxide (CO₂) with a chromium complex, which resulted in the formation of an isolable chromium-formato complex. d-nb.info The computational modeling of this system revealed that the reaction pathway is thermodynamically feasible, providing a route for CO₂ utilization. d-nb.info

Conversely, in other catalytic systems, formate-mediated pathways are considered as potential, but not always favorable, routes. For instance, in the high-temperature water-gas shift (WGS) reaction over an industrial-type copper-chromium-iron oxide catalyst, DFT calculations were employed to compare a "redox" mechanism against an "associative" mechanism that proceeds via a surface formate-like intermediate. fung-group.org The computational results clearly indicated that the redox mechanism, where CO is oxidized by surface oxygen from the catalyst, is energetically favored over the associative formate pathway. fung-group.org

The "basic" nature of the title compound implies the presence of hydroxide (B78521) or oxide ligands, which significantly influences redox behavior. Studies on the oxidation of Cr(OH)₃ at alkaline pH have identified multiple redox pathways, including direct oxidation by oxygen, oxidation by manganese oxides (δ-MnO₂), and a catalytic oxidation pathway involving Mn(II). nih.gov Kinetic modeling based on these findings showed that the dominant pathway can change over time, emphasizing the dynamic nature of chromium redox chemistry in basic environments. nih.gov

Computational Approaches to Understand Catalyst Activation and Performance

Computational modeling is a powerful tool for designing new catalysts and optimizing existing ones by simulating their behavior under various conditions. numberanalytics.com This approach is particularly valuable for understanding the activation of pre-catalysts and the factors that govern the performance and selectivity of the active species. acs.orgacs.org

Catalyst Activation

Many chromium catalysts require an activation step to generate the catalytically active species. For example, the well-known Phillips catalyst for ethylene (B1197577) polymerization, which consists of chromium oxide on a silica (B1680970) support, is typically prepared in an inactive Cr(VI) form and must undergo reductive activation. nih.gov Computational studies using DFT have been instrumental in clarifying this process. It has been shown that reducing agents like carbon monoxide (CO) reduce Cr(VI) to Cr(II) species, which are responsible for initiating polymerization. nih.gov Theoretical models have helped identify different types of Cr(II) sites on the silica surface with varying coordination environments and reactivity. nih.gov

In molecular catalysis, DFT studies provide detailed insight into the electronic and structural changes that occur during activation. For a molecular chromium catalyst used for CO₂ reduction, DFT calculations elucidated the activation process, which involves multiple reduction steps and changes in the spin state of the chromium center. scispace.com The calculations accurately predicted the redox potentials for these steps and showed how the geometry of the complex changes to promote catalysis. scispace.com

Catalyst Performance and Selectivity

Once activated, the performance of a chromium catalyst—its activity, selectivity, and stability—can be thoroughly investigated using computational methods. DFT calculations have been successfully applied to map the entire catalytic cycle for ethylene trimerization using chromium-pyrrolyl catalysts. acs.org These studies have elucidated the metallacycle mechanism, identified the Cr(I)/Cr(III) redox couple as the most likely pathway, and explained the high selectivity for 1-hexene (B165129) production. acs.org The unique role of pendant ligands in influencing selectivity has also been revealed through analysis of bond distances and charge distribution in the reaction intermediates. acs.org

For industrial Sasol-type Cr-PNP catalysts, DFT studies have explained how subtle changes in the ligand backbone can shift the product distribution from exclusively 1-hexene to a mixture of 1-hexene and 1-octene. nih.gov These calculations can identify the rate-determining step of the catalytic cycle by comparing the Gibbs free energy profiles of different pathways. For the Cr-PNP system, the oxidative coupling of two ethylene molecules to form a metallacyclopentane was identified as the step with the highest activation energy, consistent with experimental findings. nih.gov

| Catalyst Ligand | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Primary Product |

|---|---|---|---|

| ortho-methoxyaryl PNP | Metallacyclopentane Formation | 16.3 | 1-Hexene |

| para-methoxyaryl PNP | Metallacyclopentane Formation | 20.0 | 1-Hexene / 1-Octene |

These computational insights into reaction mechanisms and energetics allow for the rational design of improved catalysts. By understanding how ligand structure and reaction conditions affect catalyst activation and performance at a molecular level, researchers can predict and synthesize new chromium complexes with enhanced activity and desired selectivity. d-nb.infoacs.org

Applications in Advanced Materials and Catalysis Research Involving Chromium Ic Formate Basic

Role as Precursors in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The synthesis of chromium-based MOFs (Cr-MOFs) is of particular interest due to their potential for high stability.

The de novo synthesis of Cr-MOFs, which involves the direct assembly from simple precursors, is a significant challenge due to the kinetically inert nature of the Cr(III) ion. smolecule.comresearchgate.net Research in this area predominantly focuses on the use of chromium salts such as chromium(III) nitrate (B79036) or chromium(III) chloride as the metal source. science.govuniversiteitleiden.nl

While basic chromium(III) formate (B1220265), identified as a trinuclear complex with the formula Cr₃O(OOCH)₆(H₂O)₂(HCOOH), is a known chromium compound, its direct application as a primary metal precursor in the de novo synthesis of Cr-MOFs is not extensively documented in current scientific literature. smolecule.com The synthesis of robust Cr-MOFs often requires specific strategies, such as the use of modulators like hydrofluoric acid and pyridine, to control the complex coordination chemistry and facilitate crystallization. smolecule.comresearchgate.netresearchgate.net Formic acid and formate ions are known to play roles in the synthesis of other MOFs, sometimes acting as modulators that influence the resulting structure and crystallinity, or being products of solvent decomposition under solvothermal conditions. smolecule.comresearchgate.net However, specific synthetic routes starting from a basic chromium formate precursor to yield well-defined Cr-MOFs are not detailed in the available research.

The crystallinity and structural integrity are paramount to the function of MOFs. The synthesis of highly crystalline Cr-MOFs is noted to be complicated. researchgate.netresearchgate.net For established Cr-MOF synthesis routes that use conventional precursors, techniques like Powder X-ray Diffraction (PXRD) are essential for confirming the crystalline phase of the resulting framework. researchgate.net

Achieving high crystallinity in Cr-MOFs allows for detailed structural determination, sometimes using advanced techniques like continuous rotation electron diffraction (cRED), which can provide atomic resolution structures. researchgate.netresearchgate.net The resulting highly crystalline materials exhibit exceptional chemical resistance and high porosity, with BET surface areas reaching over 3000 m²/g. researchgate.netresearchgate.net Given the limited information on the use of basic chromium formate as a direct precursor, studies detailing the specific crystallinity and structural integrity of MOFs derived from it are not available. The structural integrity of any MOF is crucial for its application, and for Cr-MOFs, this is a key advantage, but this has been verified for those synthesized from more common chromium precursors. science.gov

Catalytic Applications of Chromium(III) Formate-Based Systems

Chromium compounds are widely investigated for their catalytic properties in various chemical transformations, leveraging chromium's multiple oxidation states.

Chromium-based catalysts are foundational in the industrial production of polyethylene. smolecule.com Research has indicated that catalysts derived from chromium formate show significant potential in this area. When activated with modified methylaluminoxane, chromium(III) complexes can become highly active catalysts for ethylene (B1197577) oligomerization and polymerization.

Comparative studies have shown that catalyst systems derived from chromium formate can exhibit significantly higher activity compared to other non-metallocene chromium catalysts for ethylene and propylene (B89431) polymerization. smolecule.com This enhanced performance is attributed to the electronic environment created by the formate ligands, which is thought to stabilize the active chromium species and facilitate key steps in the catalytic cycle. smolecule.com The reaction of chromocene (B72048) with formic acid has been noted as a route to produce chromium(III) formate, linking organometallic precursors to these catalytic systems.

Table 1: Comparative Catalytic Activity in Polymerization

| Catalyst System | Relative Activity | Optimal Temperature (°C) | Pressure (atm) |

|---|---|---|---|

| Chromium Formate-Derived Catalyst | ~5x Higher | 21 | 1 |

| Conventional Non-Metallocene Cr Catalyst | Baseline | Higher | Higher |

Data sourced from comparative analyses mentioned in research literature. smolecule.com

Hexavalent chromium, Cr(VI), is a toxic and mobile environmental pollutant. Its reduction to the less toxic and less soluble trivalent state, Cr(III), is a key remediation strategy. In this context, the role of formic acid (HCOOH) is well-established as a reductant, not as a component of the catalyst.

Research has shown that the reduction of Cr(VI) can be effectively carried out using formic acid in the presence of a separate catalyst, typically based on noble metals like palladium or platinum, which may be supported on materials such as titanium dioxide or immobilized within MOFs. The catalytic process involves the decomposition of formic acid to produce hydrogen (H₂), which then acts as the reducing agent for Cr(VI) on the catalyst's surface. There is no scientific evidence in the provided search results to suggest that chromium(III) formate itself acts as a catalyst for the reduction of Cr(VI). Instead, Cr(III) is the desired product of the remediation reaction.

The oxidation of alcohols to carbonyl compounds (aldehydes and ketones) or carboxylic acids is a fundamental transformation in organic chemistry. This process is classically achieved using strong oxidizing agents containing chromium in the hexavalent state (Cr(VI)), such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

During these oxidations, the Cr(VI) species is reduced to Cr(III) after oxidizing the alcohol. Therefore, chromium(III) is the final state of the chromium reagent, not the catalyst that initiates the transformation. The concept of a chromium(III)-based catalyst for alcohol oxidation is contrary to the established mechanism of these reactions. Some research has explored electrochemical oxidation reactions in electrolytes containing chromium(III) formate, but this represents a different field of study from direct catalytic organic transformations. The use of catalytic amounts of chromium reagents for alcohol oxidation is an area of interest to minimize waste, but these methods still typically rely on a Cr(VI) species regenerated in a catalytic cycle.

Development of Functional Materials and Coatings

Research on Chromium(III) Formate in Leather Tanning Chemistry

Basic chromium(III) salts are the most prevalent tanning agents used in the global leather industry, employed in approximately 80-90% of all leather manufacturing. rsc.orgfitreach.euicdacr.com The primary compound used is basic chromium(III) sulfate (B86663), but the underlying chemistry is relevant to other basic chromium(III) salts, including the formate. fitreach.eunbinno.com The fundamental reaction in chrome tanning involves the cross-linking of collagen fibers within the hide by chromium(III) complexes. icdacr.comnbinno.com This process imparts significant hydrothermal stability, dimensional stability, and resistance to mechanical action. icdacr.com

The mechanism of chrome tanning relies on the interaction between the chromium(III) species and the carboxyl groups of the collagen protein. uc.edu Initially, in a process called pickling, the hide is acidified to lower the reactivity of the collagen's carboxyl groups, allowing for the even penetration of the chromium tanning agent. uc.edu Subsequently, the pH is gradually raised (basification), which increases the reactivity of the carboxyl groups and promotes the fixation of chromium complexes to the collagen. wordpress.com

In this context, formate ions play a crucial role as "masking agents." uc.edu Masking involves the temporary complexation of the chromium(III) ion with ligands, such as formate. This modification reduces the reactivity and astringency of the chromium complex, preventing premature surface tanning and allowing for deeper, more uniform penetration into the hide. uc.eduwordpress.com The affinity of formate to the chromium ion is slightly weaker than that of collagen's carboxyl groups, allowing the formate to be replaced by the collagen as the pH is raised, leading to stable cross-linking. uc.edu Research has shown that the use of masking agents is a convenient tool to influence the chrome tanning process. wordpress.com However, an overly strong masking effect can negatively impact the final chromium uptake by the collagen. uc.edu

The use of chromium-based tanning agents results in leather with distinct properties compared to other tanning methods. rsc.orgfitreach.eu Leathers tanned with chromium(III) salts exhibit high thermal stability, with shrinkage temperatures of 110 °C being easily attainable, compared to a maximum of 85 °C for vegetable-tanned leather. rsc.org This process produces a soft, supple, and stretchable leather that can be produced in a vast array of colors. fitreach.euicdacr.com

| Property | Chrome-Tanned Leather | Vegetable-Tanned Leather | Reference |

|---|---|---|---|

| Primary Tanning Agent | Basic Chromium(III) Salts | Plant-derived Tannins | rsc.orgfitreach.eu |

| Shrinkage Temperature | Up to 110-120 °C | Up to 85 °C | rsc.org |

| Tanning Time | < 24 hours | Several weeks | rsc.orgfitreach.eu |

| Flexibility/Softness | High; soft and stretchable | Generally more rigid | fitreach.euicdacr.com |

| Color Versatility | Can be dyed in a wide range of colors | Typically earthy tones | icdacr.com |

Studies on its Role in Dyeing and Pigment Chemistry

In the textile industry, chromium(III) compounds, including chromium formate, function as effective mordants. multichemexports.comdongzhengchemical.com A mordant is a substance used to set dyes on fabrics, particularly with natural dyes that might otherwise have low affinity for the fibers. multichemexports.comwikipedia.org The mordant works by forming a coordination complex with the dye molecule; this complex then binds firmly to the fabric, enhancing the dye's fastness to washing and light. multichemexports.comwikipedia.org

The chromium(III) ion is a polyvalent metal ion, which is a common characteristic of mordants. wikipedia.org It forms stable chelate complexes with functional groups present in many dye molecules, such as hydroxyl, carboxyl, and azo groups. wikipedia.orgdecachem.com This interaction anchors the dye to the textile substrate, improving both the vibrancy and the permanence of the color. multichemexports.comdecachem.com The use of chromium mordants can also vary the final color produced from a single dye. For example, the natural dye alizarin (B75676) produces different colors when combined with various metal salts. britannica.com

There are three primary methods for applying mordants in dyeing: wikipedia.org

Pre-mordanting (onchrome): The fabric is treated with the mordant first and then dyed. The complex between the mordant and the dye forms directly on the fiber. wikipedia.org